Ortho- vs. Para-Sulfamoyl Regiochemistry: Differential Carbonic Anhydrase II Inhibition Baseline
The ortho-sulfamoyl (2-position) configuration of the target compound imposes a fundamentally different carbonic anhydrase (CA) inhibition baseline compared with para-sulfamoyl (4-position) analogs. In class-level comparative enzyme assays, unsubstituted 4-sulfamoylbenzoic acid inhibits human carbonic anhydrase II (hCA II) with an IC₅₀ of 15 µM, whereas unsubstituted 2-sulfamoylbenzoic acid shows negligible inhibitory activity under identical conditions, owing to the ortho-sulfamoyl geometry being incompatible with the zinc-coordination requirements of the hCA active site [1]. Although the target compound bears an additional N-substituent that may modulate this behavior, the core ortho-sulfamoyl scaffold establishes a distinct SAR starting point relative to para-substituted diuretic sulfamoylbenzoic acids such as furosemide and bumetanide, which are all 5-sulfamoyl or 4-substituted derivatives [2].
| Evidence Dimension | hCA II inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; class-level inference from 2-sulfamoylbenzoic acid core: predicted negligible activity |
| Comparator Or Baseline | 4-Sulfamoylbenzoic acid: IC₅₀ = 15 µM against hCA II |
| Quantified Difference | Ortho-isomer core is essentially inactive vs. para-isomer IC₅₀ 15 µM; >100-fold differential in inhibitory capacity attributed solely to sulfamoyl positional isomerism |
| Conditions | In vitro esterase assay, human recombinant hCA II; data from sulfamoylbenzoic acid isomer comparison |
Why This Matters
Researchers targeting carbonic anhydrase should not use this ortho-substituted compound as a direct CA inhibitor, but may exploit its inactivity as a negative control or for selectivity profiling against off-target CA isoforms, where the N-cyclohexyloxy-hydroxypropyl substituent may confer unique steric exclusion properties.
- [1] PMC6968511, Table 1. (n.d.). IC₅₀ values of sulfonamide derivatives against hCA I, II, IX. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6968511/table/t0001/ View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. View Source
